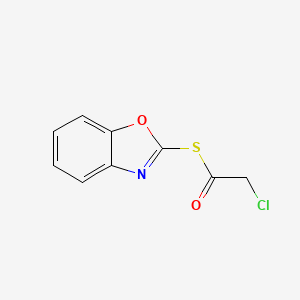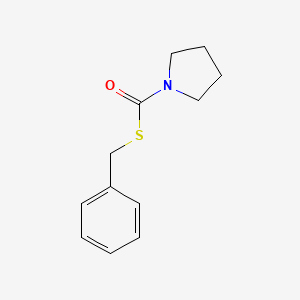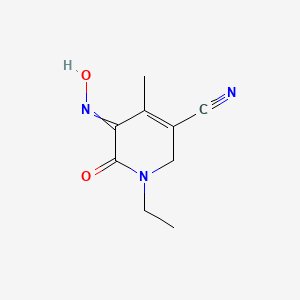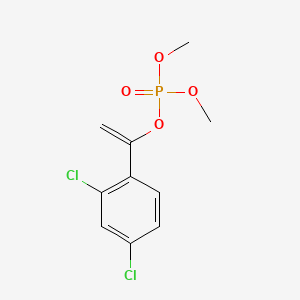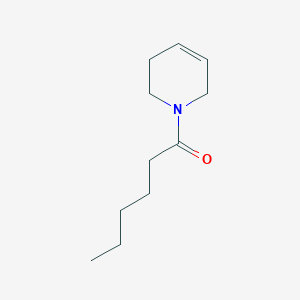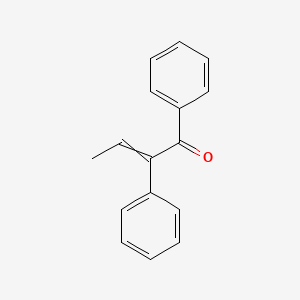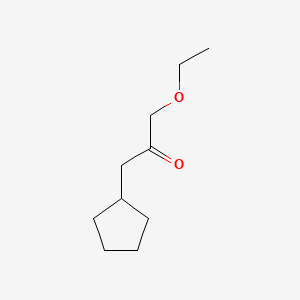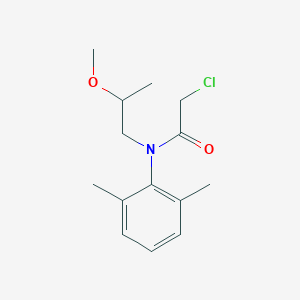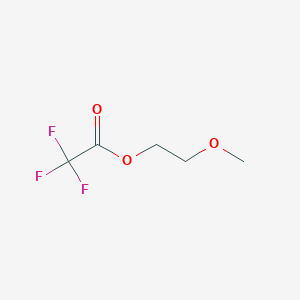
2-Methoxyethyl 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C5H7F3O3 and a molecular weight of 172.1025 g/mol . It is also known by other names such as 2-Methoxyethanol, trifluoroacetate . This compound is characterized by the presence of a trifluoroacetate group and a methoxyethyl group, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 2,2,2-trifluoroacetate can be synthesized through the esterification of 2-methoxyethanol with trifluoroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and minimizes the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-Methoxyethanol and trifluoroacetic acid.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 2,2,2-trifluoroacetate involves the reactivity of the trifluoroacetate group. This group can participate in various chemical reactions, such as nucleophilic substitution, due to the electron-withdrawing nature of the trifluoromethyl group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but contains an ethyl group instead of a methoxyethyl group.
Methyl trifluoroacetate: Contains a methyl group instead of a methoxyethyl group.
Uniqueness
2-Methoxyethyl 2,2,2-trifluoroacetate is unique due to the presence of the methoxyethyl group, which imparts different physical and chemical properties compared to its analogs. This makes it suitable for specific applications where the methoxyethyl group provides advantages in terms of solubility, reactivity, or stability .
Eigenschaften
CAS-Nummer |
41017-81-6 |
|---|---|
Molekularformel |
C5H7F3O3 |
Molekulargewicht |
172.10 g/mol |
IUPAC-Name |
2-methoxyethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H7F3O3/c1-10-2-3-11-4(9)5(6,7)8/h2-3H2,1H3 |
InChI-Schlüssel |
CZDCICPBYIRPFA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


